molecular formula C10H8ClN3O B1436736 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime CAS No. 1199253-23-0

3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B1436736
M. Wt: 221.64 g/mol
InChI Key: YTQVKWAXAMQQNU-AWNIVKPZSA-N
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Description

The compound “3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a type of aromatic heterocycle with two nitrogen atoms. It also has a chlorophenyl group, an aldehyde group, and an oxime group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrazole ring and the polar oxime group could lead to interesting structural features .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the aldehyde group can be reduced to an alcohol or oxidized to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxime group and the aromatic ring could affect its solubility, melting point, and boiling point .

Scientific Research Applications

    • Application Summary : The compound “(3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate” is a novel single crystal that has been synthesized . It is related to the compound you mentioned as they both contain a 4-chlorophenyl group and a heterocyclic moiety.
    • Methods of Application : This compound was synthesized via a one-pot sequential strategy under sonication . The single crystal has been investigated using X-ray diffraction analysis .
    • Results or Outcomes : Hydrogen bonding between C–H···O and C–H···N produces a layer structure in the crystal . According to a Hirshfeld surface analysis, interactions H···H (28.9%), H···O/O···H (26.7%) and H···C/C···H (15.8%) make the largest contributions to crystal packing .
    • Application Summary : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is related to the compound you mentioned as they both contain a heterocyclic moiety.
    • Methods of Application : Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
    • Results or Outcomes : In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

Future research could involve studying the properties and potential applications of this compound. This could include investigating its potential use as a pharmaceutical drug, a catalyst, or a material in various industrial applications .

properties

IUPAC Name

(NE)-N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-9-3-1-7(2-4-9)10-8(6-13-15)5-12-14-10/h1-6,15H,(H,12,14)/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQVKWAXAMQQNU-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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